![molecular formula C6H11NS2 B086125 1,4-二硫-7-氮杂螺[4.4]壬烷 CAS No. 1003-80-1](/img/structure/B86125.png)

1,4-二硫-7-氮杂螺[4.4]壬烷

描述

“1,4-Dithia-7-azaspiro[4.4]nonane” is a chemical compound with the molecular formula C6H11NS2 . It is used for research and development purposes .

Synthesis Analysis

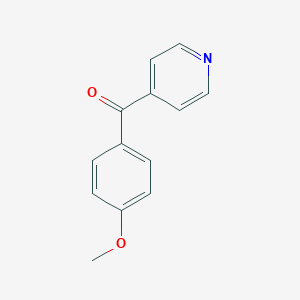

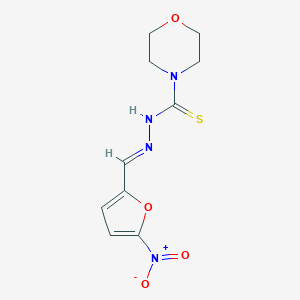

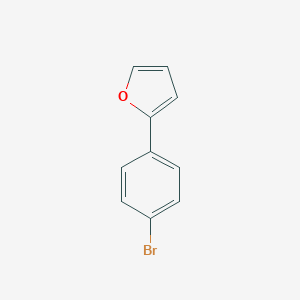

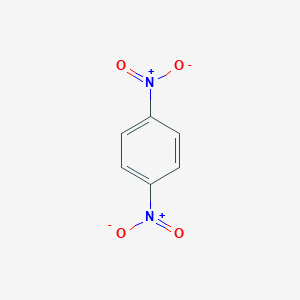

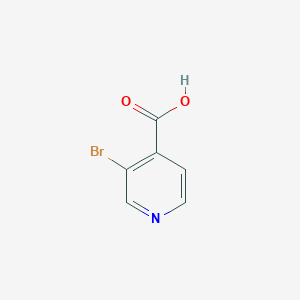

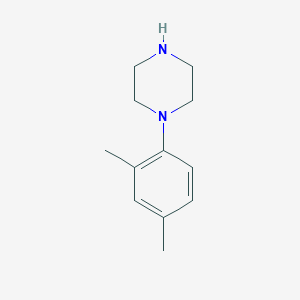

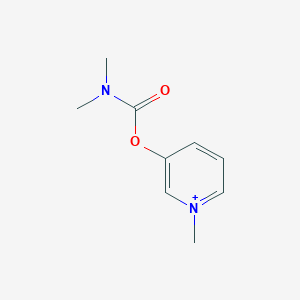

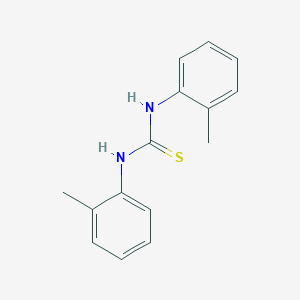

Based on previous work with respect to quinoxalinone peptidomimetics, a novel series of sulphonamide-containing 1,4-dithia-7-azaspiro[4.4]nonane (DAN) derivatives have been synthesized . These compounds were designed and evaluated for their activity against matrix metalloproteinase-2 (MMP-2) .

Molecular Structure Analysis

The molecular structure of “1,4-Dithia-7-azaspiro[4.4]nonane” consists of 11 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, and 2 Sulfur atoms . The InChI code for this compound is 1S/C6H11NS2/c1-2-7-5-6(1)8-3-4-9-6 .

Chemical Reactions Analysis

The sulphonamide-containing 1,4-dithia-7-azaspiro[4.4]nonane (DAN) derivatives have been evaluated as potential gelatinase A inhibitors . The majority of the tested compounds displayed satisfactory inhibition activity against gelatinase A .

科学研究应用

Matrix Metalloproteinase Inhibitors

A series of novel sulfonyl phosphonic 1,4-dithia-7-azaspiro[4.4]nonane derivatives were designed, synthesized, and assayed for their activity against matrix metalloproteinase-2 (MMP-2). The results indicated that all of the compounds exhibited moderate inhibitory activity against MMP-2 .

Antiproliferative Activity

Several selected compounds were also examined for their antiproliferative activity against SKOV3, HL60, and A549 cells. Notably, all of the tested compounds had slightly lower antiproliferative activity against SKOV3 cells than that of LY52 .

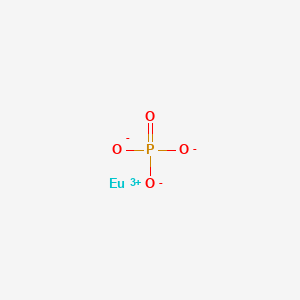

Development of Phosphonate-based MMP Inhibitors

Compound 6d displayed the greatest inhibitory activity in an enzymatic assay and a cell-based assay, which means that this compound is a good candidate for further development of phosphonate-based MMP inhibitors .

Synthesis of Derivatives

The synthesis of 1,4-Dithia-7-azaspiro[4.4]nonane derivatives is another significant application. These derivatives have been used in various research studies, particularly in the field of medicinal chemistry .

Docking Studies

Docking studies have been conducted with 1,4-Dithia-7-azaspiro[4.4]nonane derivatives to understand their interaction with target proteins. This helps in the design of more potent and selective inhibitors .

Biological Evaluation

Biological evaluation of 1,4-Dithia-7-azaspiro[4.4]nonane derivatives has been carried out to assess their potential as therapeutic agents .

作用机制

Target of Action

The primary target of 1,4-Dithia-7-azaspiro[4.4]nonane derivatives is Matrix Metalloproteinase-2 (MMP-2) . MMP-2 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.

Mode of Action

1,4-Dithia-7-azaspiro[4.4]nonane derivatives interact with MMP-2, exhibiting inhibitory activity

Biochemical Pathways

The inhibition of MMP-2 affects the extracellular matrix degradation pathway . This can lead to changes in tissue remodeling and cell migration processes, which are critical in various physiological and pathological processes, including embryogenesis, tissue repair, inflammation, and tumor invasion.

Result of Action

The inhibition of MMP-2 by 1,4-Dithia-7-azaspiro[4.4]nonane derivatives can potentially alter tissue remodeling and cell migration . This could have implications in the treatment of diseases where MMP-2 plays a role, such as certain types of cancer.

安全和危害

属性

IUPAC Name |

1,4-dithia-7-azaspiro[4.4]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS2/c1-2-7-5-6(1)8-3-4-9-6/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZGQXYMUGKTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12SCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80607278 | |

| Record name | 1,4-Dithia-7-azaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dithia-7-azaspiro[4.4]nonane | |

CAS RN |

1003-80-1 | |

| Record name | 1,4-Dithia-7-azaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

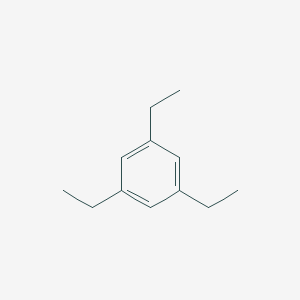

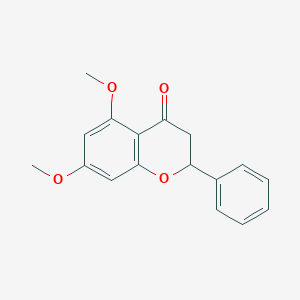

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 1,4-Dithia-7-azaspiro[4.4]nonane structure in drug design, particularly related to Angiotensin-Converting Enzyme (ACE) inhibition?

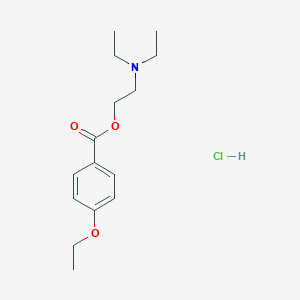

A1: The 1,4-Dithia-7-azaspiro[4.4]nonane structure forms the core of several ACE inhibitors, including Spirapril and SCH 33861. While the exact mechanism is not detailed in these papers, these molecules exert their effect by binding to and inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). [] Inhibition of ACE leads to a decrease in the formation of angiotensin II, a potent vasoconstrictor, ultimately resulting in blood pressure reduction. []

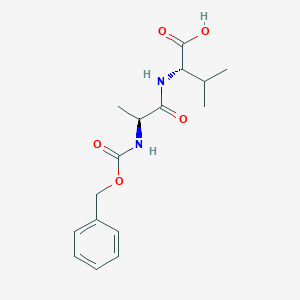

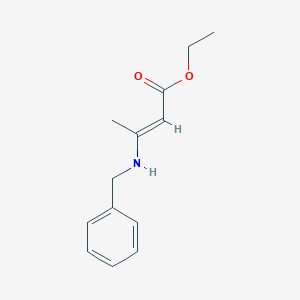

Q2: Can you provide details on the crystal structure of Spirapril hydrochloride monohydrate?

A2: The crystal structure of Spirapril hydrochloride monohydrate, (8S-{7[R(R)],8R*})-7-(2-{[1-(ethoxycarbonyl)-3-phenylpropyl]amino}- 1-oxopropyl)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrochloride, has been determined. [, ] In this structure, Spirapril molecules adopt a trans conformation along the amide bond. [, ] Water molecules are incorporated within the crystal lattice, forming hydrogen bonds with the Spirapril molecules, which contributes to the stability of this particular hydrate form. [, ]

Q3: Does topical application of SCH 33861 lead to systemic ACE inhibition?

A3: Studies in rabbits have shown that topical ocular administration of SCH 33861, even at concentrations 10 to 100-fold higher than those required for ocular hypotensive effects, does not lead to significant systemic ACE inhibition. [] This suggests a low risk of systemic side effects associated with topical ocular administration of this particular ACE inhibitor. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。